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Validating Cell Viability: A Guide to Secondary
Assays for MTS Results
For researchers, scientists, and drug development professionals, accurately assessing cell

viability is paramount. The MTS assay is a widely used colorimetric method for determining the

number of viable cells in culture. However, reliance on a single assay can sometimes be

misleading. Validating MTS assay results with a secondary, orthogonal method is crucial for

robust and reliable data. This guide provides a comprehensive comparison of common

secondary assays to validate your MTS findings, complete with experimental data and detailed

protocols.

The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-

tetrazolium) assay is a popular choice for its simplicity and high-throughput capabilities. It relies

on the principle that mitochondrial dehydrogenases in living cells convert the MTS tetrazolium

compound into a colored formazan product, the amount of which is proportional to the number

of viable cells. While effective, this metabolic-based assay can be influenced by factors that

alter cellular metabolism without directly impacting viability, potentially leading to skewed

results. Therefore, employing a secondary validation method that assesses a different cellular

parameter is a critical step in data verification.

Comparison of Secondary Validation Methods
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Several alternative assays can be used to confirm MTS results. The most common and reliable

methods include Trypan Blue exclusion, ATP-based luminescence assays, and Resazurin

reduction assays. Each method offers distinct advantages and operates on a different

biological principle, making them excellent choices for orthogonal validation.

Assay Principle Advantages Disadvantages

MTS Assay

Enzymatic reduction

of tetrazolium salt by

mitochondrial

dehydrogenases in

viable cells.

High-throughput,

simple "add-and-read"

format, soluble

product (no

solubilization step).

Can be affected by

changes in cellular

metabolism, potential

for interference from

colored compounds.

Trypan Blue Exclusion

Assay

Dye exclusion by

intact cell membranes

of viable cells.

Simple, rapid,

inexpensive, directly

assesses membrane

integrity.

Subjective cell

counting, not suitable

for high-throughput

screening, may not

stain early apoptotic

cells.[1]

ATP-Based Assay

(e.g., CellTiter-Glo®)

Quantitation of ATP,

an indicator of

metabolically active

cells.[2]

Highly sensitive, rapid,

amenable to high-

throughput screening,

direct measure of

cellular energy.

Endpoint assay (lyses

cells), can be affected

by conditions that alter

intracellular ATP

levels.

Resazurin

(AlamarBlue®) Assay

Reduction of resazurin

to the fluorescent

resorufin by viable,

metabolically active

cells.

Non-toxic (allows for

kinetic monitoring),

highly sensitive,

soluble product.

Can be influenced by

changes in cellular

metabolism, potential

for interference from

fluorescent

compounds.

Experimental Data: A Comparative Analysis
Validating MTS results with an orthogonal method can reveal important discrepancies. For

example, a study investigating the anti-proliferative effects of (-)-epigallocatechin-3-gallate
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(EGCG) on cancer cell lines found that MTS and the related MTT assay overestimated cell

viability compared to ATP-based and DNA-based methods.[3]

Table 1: IC50 Values of EGCG in LNCaP and MCF-7 Cancer Cells Determined by Different

Viability Assays[3]

Assay Method LNCaP Cells IC50 (µM) MCF-7 Cells IC50 (µM)

MTS Assay 120 60

ATP Assay 55 35

This data demonstrates that the MTS assay yielded IC50 values that were approximately

twofold higher than those obtained with the ATP assay, highlighting the importance of validating

results with a method based on a different principle.

Another study comparing the sensitivity of an MTT assay (closely related to MTS) with an ATP

assay for detecting viable cells found the ATP assay to be significantly more sensitive. The ATP

assay could detect as few as 1,563 cells per well, whereas the MTT assay required at least

25,000 cells per well for a reliable signal.[2]

Experimental Workflows and Signaling Pathways
To ensure the reliability of cell viability data, a logical workflow should be implemented. This

involves performing the primary assay (MTS) followed by a secondary, orthogonal assay to

confirm the results.

Primary Viability Assessment Secondary Validation Data Analysis and Conclusion

Perform MTS Assay Perform Orthogonal Assay
(e.g., Trypan Blue, ATP, Resazurin)

Validate Compare Results Draw Conclusion on Cell Viability

Click to download full resolution via product page

Caption: Workflow for validating MTS assay results.
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The principle of the MTS assay is based on the metabolic activity of viable cells, specifically the

reduction of the MTS tetrazolium salt by mitochondrial dehydrogenases.

MTS (Tetrazolium Salt)

Mitochondrial
Dehydrogenases
(in viable cells)

 enters cell 

Formazan (Colored Product)

 reduces 

Measure Absorbance

Click to download full resolution via product page

Caption: MTS assay signaling pathway.

Experimental Protocols
Below are detailed protocols for the MTS assay and common secondary validation methods.

MTS Assay Protocol
Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate under standard

conditions.

Compound Treatment: Treat cells with the test compound at various concentrations and

incubate for the desired exposure time. Include untreated control wells.
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Reagent Preparation: Thaw the MTS reagent and an electron coupling reagent (if required

by the kit) at room temperature.

Reagent Addition: Add the appropriate volume of MTS reagent to each well according to the

manufacturer's instructions.

Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light.

Measurement: Measure the absorbance of each well at 490-500 nm using a microplate

reader.

Data Analysis: Subtract the background absorbance (from wells with media and MTS but no

cells) and express the results as a percentage of the untreated control.

Trypan Blue Exclusion Assay Protocol
Cell Suspension: Prepare a single-cell suspension from the cell culture plate by

trypsinization or scraping.

Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan

Blue solution.

Incubation: Allow the mixture to incubate for 1-2 minutes at room temperature.

Counting: Load the stained cell suspension into a hemocytometer.

Microscopy: Under a light microscope, count the number of viable (unstained) and non-

viable (blue-stained) cells in the central grid of the hemocytometer.

Calculation: Calculate the percentage of viable cells using the formula: (Number of viable

cells / Total number of cells) x 100.[4]

ATP-Based Luminescent Cell Viability Assay (e.g.,
CellTiter-Glo®) Protocol

Cell Culture and Treatment: Follow the same initial steps as the MTS assay for cell seeding

and compound treatment in an opaque-walled 96-well plate.
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Reagent Preparation: Reconstitute the lyophilized substrate with the provided buffer to

prepare the CellTiter-Glo® reagent, following the manufacturer's instructions.

Reagent Addition: Add a volume of the CellTiter-Glo® reagent equal to the volume of cell

culture medium in each well.

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce

cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis: Subtract the background luminescence and express the results as a

percentage of the untreated control.

Resazurin (AlamarBlue®) Assay Protocol
Cell Culture and Treatment: Follow the same initial steps as the MTS assay for cell seeding

and compound treatment in a 96-well plate (preferably opaque for fluorescence

measurement).

Reagent Addition: Add Resazurin solution to each well, typically 10% of the culture volume.

Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light.

Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or

absorbance (570 nm and 600 nm) using a microplate reader.

Data Analysis: Subtract the background signal and express the results as a percentage of

the untreated control.

Conclusion
While the MTS assay is a valuable tool for assessing cell viability, its reliance on metabolic

activity necessitates validation with an orthogonal method. The Trypan Blue exclusion assay,

ATP-based assays, and Resazurin-based assays provide reliable secondary measures by

evaluating different cellular parameters, namely membrane integrity, cellular energy levels, and

general metabolic reduction potential, respectively. By incorporating a secondary validation
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step into your experimental workflow, you can significantly increase the confidence and

accuracy of your cell viability data, leading to more robust and reproducible research outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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